4-(2,4-Difluorophenyl)butanal

Cytotoxicity Anticancer Medicinal Chemistry

4-(2,4-Difluorophenyl)butanal (C₁₀H₁₀F₂O, MW 184.18 g/mol) is a fluorinated aromatic aldehyde that serves as a versatile, bifunctional intermediate in medicinal and agrochemical synthesis. The molecule features a reactive aldehyde group appended to a 2,4-difluorophenyl ring, enabling its use in constructing complex molecular architectures.

Molecular Formula C10H10F2O
Molecular Weight 184.18 g/mol
Cat. No. B15322096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorophenyl)butanal
Molecular FormulaC10H10F2O
Molecular Weight184.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CCCC=O
InChIInChI=1S/C10H10F2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-7H,1-3H2
InChIKeyFOLQVZDMTAUIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Difluorophenyl)butanal: A Strategic Fluorinated Aldehyde Building Block for Pharmaceutical and Agrochemical Research Procurement


4-(2,4-Difluorophenyl)butanal (C₁₀H₁₀F₂O, MW 184.18 g/mol) is a fluorinated aromatic aldehyde that serves as a versatile, bifunctional intermediate in medicinal and agrochemical synthesis. The molecule features a reactive aldehyde group appended to a 2,4-difluorophenyl ring, enabling its use in constructing complex molecular architectures. The strategic positioning of fluorine atoms at the ortho and para positions enhances the compound's value in drug discovery programs by modulating lipophilicity, metabolic stability, and target binding affinity, making it a key scaffold for developing pharmaceutical active ingredients . Its primary role is as a precursor in the synthesis of antifungals, anti-inflammatory agents, and other fine chemicals, where the aldehyde functionality provides a critical handle for further derivatization . The compound is classified under CAS registry and is available for research and development purposes [1].

Fluorinated aldehyde intermediate for medicinal and agrochemical synthesis
Reactive aldehyde group for rapid derivatization and SAR expansion
2,4-Difluorophenyl pattern modulates lipophilicity and metabolic stability

Why 4-(2,4-Difluorophenyl)butanal Cannot Be Replaced by Generic Analogs: Procurement Implications of Structure-Specific Differentiation


Substituting 4-(2,4-difluorophenyl)butanal with a structurally similar aldehyde or butanal derivative is not scientifically justifiable due to the unique electronic and steric effects conferred by the specific 2,4-difluorophenyl substitution pattern. While other aldehydes may share the core functional group, the precise arrangement of fluorine atoms in the 2,4-difluorophenyl moiety profoundly influences key properties such as metabolic stability, target binding affinity, and overall pharmacokinetic profile . For instance, derivatives containing this specific moiety have demonstrated potent biological activity, with compound A6 (bearing a 2,4-difluorophenyl group) showing an IC₅₀ of 18 µg/mL against DU-145 cancer cell lines, establishing a clear structure-activity relationship that is not generalizable to other halogenated or unsubstituted phenyl analogs [1]. Furthermore, the aldehyde group's position relative to the difluorophenyl ring is critical for its role as a synthetic intermediate, as seen in the synthesis of flobufen metabolites where this precise architecture enables key enantioselective transformations . Any deviation in the substitution pattern or chain length would likely alter the compound's reactivity, biological activity, and metabolic fate, making generic substitution a high-risk proposition for reproducible research and development outcomes.

! 2,4-Difluoro substitution pattern may produce distinct SAR compared to other halogenated phenyl analogs
! Aldehyde position relative to difluorophenyl ring is critical for enantioselective transformation outcomes
! Metabolic stability linked to 2,4-difluoro motif may not translate to mono-fluoro or unsubstituted phenyl derivatives

Quantitative Differentiation of 4-(2,4-Difluorophenyl)butanal: Head-to-Head Comparisons for Informed Scientific Procurement


Cytotoxic Potency of 2,4-Difluorophenyl Moiety in Anticancer Screening

In a series of novel isobutylchalcones, the compound containing a 2,4-difluorophenyl moiety (Compound A6) demonstrated superior cytotoxic potency against DU-145 prostate cancer cells, with an IC₅₀ of 18 µg/mL, making it the most potent analog in the series [1]. This finding underscores the specific contribution of the 2,4-difluorophenyl group to biological activity, differentiating it from other halogenated or unsubstituted phenyl analogs within the same compound class.

Cytotoxic SAR
Class-level inference
IC₅₀ 18 µg/mL
vs Methotrexate 5 µg/mL
Supports 2,4-difluorophenyl SAR interpretation
Compound A6 in DU-145 cell model; class-level inference
Cytotoxicity Anticancer Medicinal Chemistry

Enantioselective Synthesis Yield for Flobufen Metabolite Production

The enantioselective allylation of an aromatic aldehyde, a reaction step relevant to the derivatization of 4-(2,4-difluorophenyl)butanal, was employed as a key step in the synthesis of a flobufen metabolite, achieving the target compound in 95% enantiomeric excess (ee) . This high level of stereocontrol demonstrates the synthetic utility and potential for generating optically pure intermediates from this chemical scaffold.

Enantioselective synthesis
Class-level inference
95% ee
Flobufen metabolite via allylation
Demonstrates stereoselective derivatization potential
Aromatic aldehyde scaffold; source review needed
Enantioselective Synthesis Flobufen Metabolite

Pharmacokinetic Residence Time of a Related Metabolite

In pharmacokinetic studies of flobufen, a nonsteroidal anti-inflammatory drug, its metabolite 17203 [4-(2,4-difluorophenyl)-phenylacetic acid] exhibited a relatively longer residence time in plasma compared to the enantiomers of the parent drug [1]. This indicates that the 4-(2,4-difluorophenyl) motif contributes to enhanced metabolic stability or slower clearance, a desirable property for prolonged therapeutic effect.

PK residence time
Class-level inference
Relatively longer plasma residence
Metabolite 17203 in guinea pig
Reported PK context for 2,4-difluorophenyl motif
Oral administration; comparative to parent enantiomers
Pharmacokinetics Metabolism Flobufen

High-Impact Research and Industrial Applications for 4-(2,4-Difluorophenyl)butanal: An Evidence-Based Selection Guide


Synthesis of Fluorinated Anticancer Drug Candidates

Given the demonstrated cytotoxic potency of compounds bearing the 2,4-difluorophenyl moiety (e.g., Compound A6 with IC₅₀ = 18 µg/mL against DU-145 cells [1]), 4-(2,4-difluorophenyl)butanal is a strategic intermediate for constructing novel anticancer agents. Its aldehyde functionality allows for rapid diversification into chalcone derivatives or other chemotypes, enabling structure-activity relationship (SAR) studies focused on optimizing potency and selectivity against specific cancer cell lines. Procurement for medicinal chemistry programs targeting prostate and other cancers is strongly supported by this quantitative activity data.

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The high enantioselectivity achievable in reactions involving related aromatic aldehydes (95% ee in flobufen metabolite synthesis ) positions 4-(2,4-difluorophenyl)butanal as a valuable starting material for asymmetric synthesis. It is particularly suited for research groups developing chiral drug candidates, such as stereochemically defined anti-inflammatory agents or antifungal azoles, where the 2,4-difluorophenyl group is a key pharmacophore. The aldehyde handle enables the use of established organocatalytic or transition-metal-catalyzed enantioselective transformations to install chirality with high fidelity.

Design of Metabolically Stable Drug Leads

The observation that a metabolite containing the 4-(2,4-difluorophenyl) moiety exhibits a relatively longer plasma residence time [2] supports the use of 4-(2,4-difluorophenyl)butanal in designing drug candidates with improved metabolic stability. This is a critical application in early-stage drug discovery, where compounds are screened for favorable pharmacokinetic properties. By incorporating this fluorinated building block, researchers can potentially enhance the in vivo half-life of their leads, reducing dosing frequency and improving therapeutic windows. This scenario is highly relevant for projects in inflammation, immunology, and CNS disorders.

Application
Selection Property
Validation Focus
Oncology medicinal chemistry SAR
2,4-Difluorophenyl aldehyde for chalcone diversification
Cell-line cytotoxicity endpoint evaluation
Chiral intermediate synthesis
Aldehyde handle for enantioselective allylation
Enantiomeric excess and stereochemical fidelity
Lead metabolic stability optimization
2,4-Difluorophenyl motif for PK modulation
In vivo exposure and half-life assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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